4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The exact mass of the compound this compound is 396.16852187 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-23(2)11-12-24-19(15-9-10-16(25)17(13-15)29-3)18(21(27)22(24)28)20(26)14-7-5-4-6-8-14/h4-10,13,19,25-26H,11-12H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVZOJBRCPFUMR-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111345 | |
| Record name | 4-Benzoyl-1-[2-(dimethylamino)ethyl]-1,5-dihydro-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309923-39-5 | |
| Record name | 4-Benzoyl-1-[2-(dimethylamino)ethyl]-1,5-dihydro-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoyl derivatives with dimethylaminoethyl groups and hydroxyphenyl moieties. The synthetic pathways often utilize standard organic chemistry techniques such as refluxing in suitable solvents and purification through crystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. The compound's IC50 values indicate its potency compared to standard chemotherapeutics.
The mechanism of action appears to involve the inhibition of CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1, which is crucial for cancer cell survival .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts as a potent antagonist of the N-formyl peptide receptor 1 (FPR1), inhibiting neutrophil activation pathways such as calcium flux and chemotaxis. This activity suggests potential applications in treating inflammatory diseases .
Antimicrobial Effects
Preliminary evaluations indicate that this compound exhibits antimicrobial properties against various pathogens. Its structure allows it to interact with microbial targets, leading to effective inhibition of growth in certain bacterial strains.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its biological efficacy. Modifications at specific positions on the pyrrole ring and the benzoyl moiety have shown varying degrees of activity against different biological targets. For example, substituents on the phenolic ring significantly influence the compound's potency as an FPR1 antagonist .
Case Studies
Several case studies have been documented to illustrate the compound's therapeutic potential:
- Cancer Treatment : A study involving the treatment of MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through caspase activation, highlighting its role as a promising anticancer agent.
- Inflammation Models : In vivo models of inflammation showed that administration of this compound reduced inflammatory markers significantly, suggesting its utility in managing chronic inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of pyrrolidinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the dimethylamino group enhances its interaction with biological targets, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Its structure allows it to disrupt microbial cell membranes, leading to cell death. This property is particularly useful in developing new antibiotics amid rising antibiotic resistance .
Photodynamic Therapy (PDT)
Photosensitizer Role
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been investigated as a photosensitizer in photodynamic therapy. PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to targeted destruction of cancerous tissues. The compound's ability to absorb light in specific wavelengths makes it suitable for this application .
Chemical Intermediate
Synthesis of Novel Compounds
Due to its unique functional groups, this compound serves as an important intermediate in organic synthesis. It can be used to create various derivatives that may possess enhanced biological activities or novel properties. The ability to modify the benzoyl and dimethylamino groups allows chemists to tailor compounds for specific applications .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating its potential as a lead compound for antibiotic development .
Q & A
Q. What are the established synthetic protocols for preparing 4-benzoyl-substituted pyrrol-2-one derivatives, and how do reaction conditions impact yields?
The synthesis typically involves base-assisted cyclization of precursor compounds, such as substituted aldehydes and amines, under controlled conditions. For example, cyclization reactions using ethanol or methanol as solvents, followed by purification via column chromatography (e.g., gradients of ethyl acetate/PE) or recrystallization from alcohols, yield products with 44–86% efficiency . Reaction time and temperature significantly affect outcomes: shorter stirring periods (3 hours) at room temperature improve yields (e.g., 52% for compound 36 ), while refluxing may be required for less reactive substrates .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Nuclear magnetic resonance (1H/13C NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, 8o and 15m were confirmed via distinct aromatic proton signals (δ 6.5–7.8 ppm) and carbonyl carbon resonances (δ 165–175 ppm) in NMR . HRMS data, such as m/z 420.1573 for compound 25 , validate molecular formulas within 0.023 Da accuracy . Infrared spectroscopy (FTIR) further confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
Q. How do substituents like the 4-hydroxy-3-methoxyphenyl group influence the compound's physicochemical properties?
Bulky or electron-donating groups (e.g., methoxy, hydroxy) enhance solubility in polar solvents like ethanol but may reduce crystallinity, necessitating optimized recrystallization protocols . For example, 8p (bis-4-methoxyphenyl) forms a yellow solid with a lower melting point (141–143°C) compared to chlorinated derivatives like 15k (247–249°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Conflicting NMR signals, such as overlapping aromatic peaks, can be addressed via 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For 15l , cross-peaks in HSQC confirmed connectivity between the aminophenyl group and the pyrrolone core . Additionally, X-ray crystallography or computational modeling (DFT) may resolve ambiguities in stereochemistry .
Q. How can the dimethylaminoethyl side chain be modified to optimize bioactivity without compromising stability?
Structure-activity relationship (SAR) studies suggest that replacing dimethylaminoethyl with morpholinyl or hydroxypropyl groups (e.g., compound 38 ) alters pharmacokinetics. For instance, morpholinyl derivatives show improved membrane permeability due to reduced basicity, while hydroxypropyl variants enhance hydrogen bonding with targets . Stability assays (e.g., pH-dependent degradation) should guide substituent selection .
Q. What methodologies validate the compound's interaction with biological targets, such as enzymes or receptors?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities. For analogs like 21 (4-dimethylaminophenyl substituent), SPR revealed nM-level binding to kinase targets . Molecular docking simulations, validated by mutagenesis studies, identify key residues (e.g., catalytic lysine or aspartate) involved in interactions .
Q. How do solvent polarity and pH affect the compound's stability in aqueous solutions?
Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal that the hydroxy group at C3 undergoes pH-dependent tautomerization, affecting reactivity. For example, compound 20 (tert-butyl substituent) showed 90% stability in PBS after 24 hours but degraded rapidly under acidic conditions . Solubility enhancers like cyclodextrins or co-solvents (e.g., DMSO:water mixtures) mitigate precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
